- Preparation of arylquinoline derivatives as dual FABP inhibitors, World Intellectual Property Organization, , ,

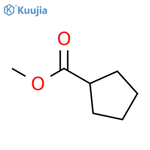

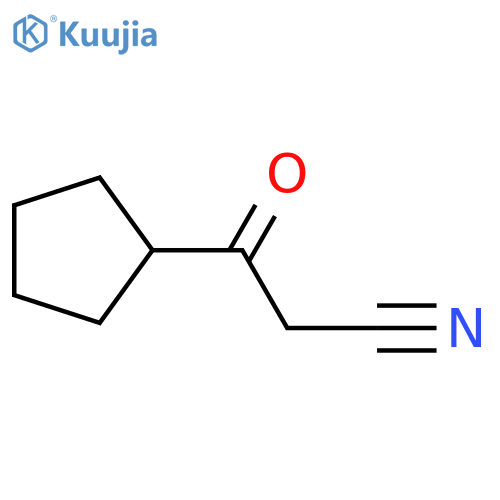

Cas no 95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile)

95882-33-0 structure

Nom du produit:3-Cyclopentyl-3-oxopropanenitrile

Numéro CAS:95882-33-0

Le MF:C8H11NO

Mégawatts:137.179042100906

MDL:MFCD04114391

CID:803446

PubChem ID:13592118

3-Cyclopentyl-3-oxopropanenitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 3-Cyclopentyl-3-oxopropanenitrile

- 3-Cyclopentyl-3-oxo-propionitrile

- Cyclopentanepropanenitrile,b-oxo-

- 3-Cyclopentyl-3-oxopropionitrile

- β-Oxocyclopentanepropanenitrile (ACI)

- 95882-33-0

- DB-080356

- AKOS009236565

- FOCJXECLIBAZSA-UHFFFAOYSA-N

- PB32362

- CHEMBL4593178

- SY042272

- EN300-129015

- WS-01519

- MFCD04114391

- SCHEMBL573499

- CS-0053864

- DTXSID50544560

- 3-cyclopentyl-3-oxo-propanenitrile

-

- MDL: MFCD04114391

- Piscine à noyau: 1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2

- La clé Inchi: FOCJXECLIBAZSA-UHFFFAOYSA-N

- Sourire: N#CCC(C1CCCC1)=O

Propriétés calculées

- Qualité précise: 137.08400

- Masse isotopique unique: 137.084063974g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 2

- Complexité: 171

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.4

- Surface topologique des pôles: 40.9Ų

Propriétés expérimentales

- Dense: 1.056±0.06 g/cm3 (20 ºC 760 Torr),

- Point d'ébullition: 229.5±13.0 ºC (760 Torr),

- Point d'éclair: 92.6±19.8 ºC,

- Solubilité: Légèrement soluble (4,4 G / l) (25 ºC),

- Le PSA: 40.86000

- Le LogP: 1.65938

3-Cyclopentyl-3-oxopropanenitrile Informations de sécurité

3-Cyclopentyl-3-oxopropanenitrile Données douanières

- Code HS:2926909090

- Données douanières:

Code douanier chinois:

2926909090Résumé:

2926909090 autres composés à base de nitrile. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

HS: 2926909090 autres composés fonctionnels nitriles TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

3-Cyclopentyl-3-oxopropanenitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124504-250mg |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 98% | 250mg |

¥114.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y0989774-5g |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 95% | 5g |

$850 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1128563-500mg |

3-Cyclopentyl-3-oxo-propionitrile |

95882-33-0 | 95% | 500mg |

$185 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03196-25G |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 97% | 25g |

¥ 5,808.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1128563-5g |

3-Cyclopentyl-3-oxo-propionitrile |

95882-33-0 | 95% | 5g |

$890 | 2024-07-28 | |

| Chemenu | CM109223-1000g |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 95+% | 1000g |

$4480 | 2021-08-06 | |

| eNovation Chemicals LLC | D495414-10G |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 97% | 10g |

$335 | 2024-05-23 | |

| eNovation Chemicals LLC | D495414-1G |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 97% | 1g |

$115 | 2023-05-13 | |

| eNovation Chemicals LLC | Y0989774-10g |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 95% | 10g |

$1500 | 2024-08-02 | |

| TRC | C993163-25mg |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 25mg |

$ 50.00 | 2022-06-06 |

3-Cyclopentyl-3-oxopropanenitrile Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 70 °C; overnight, 70 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of pyrazoloquinazolinone and pyrroloquinazolinone derivatives as mGluR2 allosteric modulators useful for treatment of neurological, psychiatric, and other disorders, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; reflux; 50 min, reflux; overnight, reflux; reflux → rt

Référence

- Preparation of quinazoline derivatives as RAF kinase modulators for treating cancers, inflammations and immune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 65 °C; 16 h, 65 °C

1.2 Reagents: Water ; cooled

1.3 pH 4 - 5

1.2 Reagents: Water ; cooled

1.3 pH 4 - 5

Référence

- Preparation of substituted pyrimidines as modulators of MYC family proto-oncogene protein, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, reflux

1.2 Solvents: Water ; pH 8

1.2 Solvents: Water ; pH 8

Référence

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt

1.2 30 min, rt; 16 h, 105 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 30 min, rt; 16 h, 105 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Preparation of 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives which are useful in the treatment, amelioration or prevention of a viral disease, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt

1.2 30 min, rt; 16 h, 105 °C

1.2 30 min, rt; 16 h, 105 °C

Référence

- Preparation of oxothiazolopyridine carbonic acid derivatives for use as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -14.6 °C; 50 min, -14.6 °C; < -3 °C; 10 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C; overnight, 24 °C; 24 °C → 3 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C

Référence

- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt → 75 °C; 15 h, 70 °C

Référence

- Preparation of Ruxolitinib intermediate, China, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; overnight, reflux

1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8

1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8

Référence

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

3-Cyclopentyl-3-oxopropanenitrile Raw materials

3-Cyclopentyl-3-oxopropanenitrile Preparation Products

3-Cyclopentyl-3-oxopropanenitrile Littérature connexe

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile) Produits connexes

- 118431-88-2(3-cyclopropyl-3-oxo-propanenitrile)

- 2941-29-9(2-oxocyclopentane-1-carbonitrile)

- 10413-01-1(Hexanenitrile,4-methyl-5-oxo-)

- 4594-77-8(3-(2-Oxocyclopentyl)propanenitrile)

- 29509-06-6(4-Methyl-3-oxopentanenitrile)

- 62455-70-3(b-oxo-Cyclohexanepropanenitrile)

- 62940-04-9(Cyclododecanepropanenitrile, 2-oxo-)

- 7391-45-9(2-Oxocycloheptanecarbonitrile)

- 6214-31-9(3-Bromo-3-methylbut-1-yne)

- 13893-51-1(ethyl 2-amino-2-methyloctanoate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95882-33-0)3-Cyclopentyl-3-oxopropanenitrile

Pureté:99%/99%/99%

Quantité:25.0g/50.0g/100.0g

Prix ($):301.0/501.0/852.0